molecular formula C8H17NOSn B14312968 (Pyrrolidin-1-yl)(trimethylstannyl)methanone CAS No. 116858-81-2

(Pyrrolidin-1-yl)(trimethylstannyl)methanone

Cat. No.: B14312968
CAS No.: 116858-81-2
M. Wt: 261.94 g/mol
InChI Key: FCZSGISOTBGBSL-UHFFFAOYSA-N
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Description

(Pyrrolidin-1-yl)(trimethylstannyl)methanone is a compound that features a pyrrolidine ring attached to a methanone group, which is further bonded to a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyrrolidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of pyrrolidine with trimethylstannylmethanone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Pyrrolidin-1-yl)(trimethylstannyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used to replace the trimethylstannyl group.

Major Products Formed

    Oxidation: The major products are oxides of the original compound.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are derivatives with different functional groups replacing the trimethylstannyl group.

Scientific Research Applications

(Pyrrolidin-1-yl)(trimethylstannyl)methanone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Pyrrolidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets through its functional groups. The pyrrolidine ring can interact with biological receptors, while the trimethylstannyl group can participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
  • (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
  • (4-Bromophenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(Pyrrolidin-1-yl)(trimethylstannyl)methanone is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Properties

CAS No.

116858-81-2

Molecular Formula

C8H17NOSn

Molecular Weight

261.94 g/mol

IUPAC Name

pyrrolidin-1-yl(trimethylstannyl)methanone

InChI

InChI=1S/C5H8NO.3CH3.Sn/c7-5-6-3-1-2-4-6;;;;/h1-4H2;3*1H3;

InChI Key

FCZSGISOTBGBSL-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=O)N1CCCC1

Origin of Product

United States

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